molecular formula C17H18F3N3O3S B2889454 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-41-7

1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2889454
CAS RN: 478077-41-7
M. Wt: 401.4
InChI Key: AFGNAHLMBLNHFW-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is a complex organic molecule. It is composed of a sulfonyl group and a trifluoromethylpyridin-2-yl group, which are connected by a piperazine ring. The molecular formula of this compound is C21H21F3N4O4S, and it has an average mass of 482.476 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is characterized by a piperazine ring, which is a common feature in many biologically active compounds . The piperazine ring is connected to a sulfonyl group and a trifluoromethylpyridin-2-yl group.


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and complex. The synthesis of these compounds often involves reactions such as cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .

Scientific Research Applications

Discovery and Bioactivity of Piperazine Derivatives

Piperazine derivatives, including those related to 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, have been identified as potent inhibitors of HIV-1 reverse transcriptase, showcasing significant promise in the treatment of HIV-1 infections. These compounds have been synthesized and evaluated for their bioactivity, leading to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Antimicrobial and Antihypertensive Effects

Research has also explored the antimicrobial and antihypertensive properties of piperazine derivatives. Notably, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety have demonstrated strong antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. This highlights the compound's potential in developing treatments for cardiovascular disorders (Malawska et al., 2002).

Structural and Computational Analysis

The structural and computational analysis of novel 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine derivatives has provided insights into their molecular properties. Studies involving crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations have shed light on the electrophilic and nucleophilic nature of these molecules, contributing to the understanding of their chemical behavior and potential applications in drug design (Kumara et al., 2017).

Dopamine Receptor Partial Agonists

Incorporating the piperazine core into novel compounds has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit biased agonism favoring G protein activation over β-arrestin recruitment, suggesting potential applications in treating psychiatric and neurological disorders (Möller et al., 2017).

PI3Kα Inhibitors

Piperazine derivatives have also been identified as effective phosphoinositide-3-kinase (PI3Kα) inhibitors. Modifications to the piperazine sulfonamide portion of these inhibitors have led to compounds with significant in vitro efficacy and pharmacokinetic profiles, highlighting their potential in cancer treatment (Lanman et al., 2014).

Future Directions

The future directions for research on “1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . The development of new synthetic methods could also be a focus of future research .

Mechanism of Action

Mode of Action

This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

. This suggests that the compound might have good bioavailability.

Action Environment

. This suggests that the compound might be stable under various environmental conditions.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-26-13-4-6-14(7-5-13)27(24,25)23-11-9-22(10-12-23)16-15(17(18,19)20)3-2-8-21-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNAHLMBLNHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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